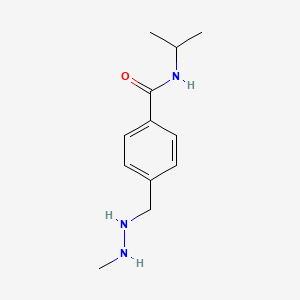

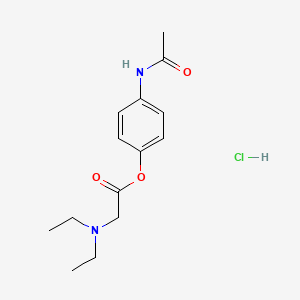

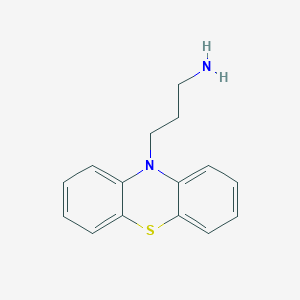

3-(10H-phenothiazin-10-yl)propan-1-amine

Vue d'ensemble

Description

“3-(10H-phenothiazin-10-yl)propan-1-amine” is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 . The IUPAC name for this compound is 3-(10H-phenothiazin-10-yl)propylamine hydrochloride .

Synthesis Analysis

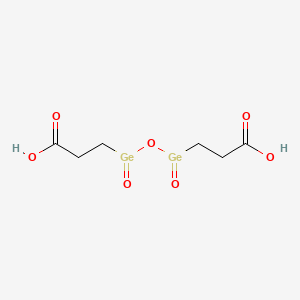

The synthesis of this compound or its derivatives often involves the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3-(10H-phenothiazin-10-y1)propionic acid with 2-substituted phenothiazines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 226-228 degrees Celsius .Applications De Recherche Scientifique

Antimicrobial Activity

3-(10H-phenothiazin-10-yl)propan-1-amine and its derivatives have demonstrated promising antimicrobial activity. Bansode, Dongre, and Dongre (2009) synthesized a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds and evaluated their antimicrobial efficacy. The results revealed significant activity against various microbial strains (Bansode, Dongre, & Dongre, 2009). Similarly, Gopi, Sastry, and Dhanaraju (2017) synthesized novel Azo dye/Schiff base derivatives with 3-(10H-phenothiazin-10-yl)propan-1-amine and found them to exhibit promising anti-microbial activity against various pathogenic microorganisms (Gopi, Sastry, & Dhanaraju, 2017).

Application in Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine-based dyes, including derivatives of 3-(10H-phenothiazin-10-yl)propan-1-amine, have been employed in dye-sensitized solar cells (DSSCs). Huang, Meier, and Cao (2016) discussed how the electron-rich nitrogen and sulfur atoms in 10H-phenothiazine provide a stronger donor character, making these dyes efficient for DSSCs (Huang, Meier, & Cao, 2016).

Fluorescence Properties

Phenothiazine derivatives, including 3-(10H-phenothiazin-10-yl)propan-1-amine, exhibit notable fluorescence properties. Gaina et al. (2012) synthesized novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives and reported significant daylight fluorescence characterized by large Stokes shifts (Gaina et al., 2012).

Electronic and Photophysical Properties

The electronic and photophysical properties of phenothiazine derivatives are another area of interest. Bieliauskas et al. (2012) synthesized electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals, highlighting their potential as hole transporting materials due to their thermal, optical, electrochemical, and photophysical properties (Bieliauskas et al., 2012).

OLED Applications

Phenothiazine derivatives, including 3-(10H-phenothiazin-10-yl)propan-1-amine, are also significant in the development of organic light-emitting diodes (OLEDs). Guo et al. (2020) synthesized phenothiazine dioxide-containing derivatives and found them to be efficient hosts for blue, green, and yellow thermally activated delayed fluorescence OLEDs, demonstrating their potential in a sequence of color TADF-OLEDs (Guo et al., 2020).

Synthesis and Characterization

The synthesis and characterization of phenothiazine derivatives are crucial in understanding their properties and applications. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derivatives of phenothiazine, emphasizing their structural confirmation through various spectroscopic methods (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of phenothiazine derivatives offers a novel approach to creating these compounds. Borowiecki, Paprocki, and Dranka (2014) reported the first chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine, showcasing the potential of phenothiazine derivatives in pharmacology (Borowiecki, Paprocki, & Dranka, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDZEFBOMRMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(10H-phenothiazin-10-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.